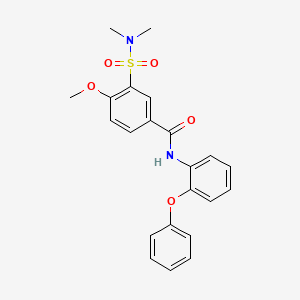
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential therapeutic applications have also been studied extensively.
Mécanisme D'action
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a high-affinity agonist of the cannabinoid receptor CB1. It binds to the receptor and activates signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin. This results in the modulation of various physiological processes, including pain perception, mood, and appetite.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, increase appetite, and improve mood. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects, protecting against the damage caused by stroke and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages as a research tool. It is a highly potent and selective agonist of the CB1 receptor, making it useful for studying the role of this receptor in various physiological processes. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. Its effects are highly dependent on the concentration used, and it can be difficult to control for the effects of other drugs or environmental factors. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have toxic effects at high doses, making careful dose selection and monitoring essential.
Orientations Futures
There are several potential future directions for research on 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, including its interactions with other neurotransmitter systems. Finally, there is a need for more comprehensive studies of the long-term effects of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide on both animal and human subjects.
Méthodes De Synthèse
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multistep process involving the reaction of 4-fluorobenzoyl chloride with N-pentylindole, followed by reduction and carboxylation. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used extensively in scientific research to explore its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied as a potential treatment for anxiety, depression, and addiction.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-2-3-4-13-24-21(26)18-9-12-20-17(15-18)6-5-14-25(20)22(27)16-7-10-19(23)11-8-16/h7-12,15H,2-6,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQIPHUDGBKKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)




![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)
